An In-depth Technical Guide to Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
An In-depth Technical Guide to Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (CAS No: 501653-40-3), a versatile bifunctional building block with significant potential in medicinal chemistry and drug discovery. This document details the compound's chemical identity, physicochemical properties, and provides a plausible, detailed protocol for its synthesis based on established organic chemistry principles. Furthermore, this guide explores its synthetic utility as a precursor for a variety of heterocyclic scaffolds of interest in pharmaceutical research. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is a ketoester characterized by a chlorophenyl group, which imparts specific reactivity and potential for biological interactions. Its dual carbonyl functionalities—a ketone and an α-ketoester—make it a highly reactive and valuable intermediate for the synthesis of complex molecular architectures.
Quantitative Data Summary
The key physicochemical properties of Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate are summarized in the table below. This data has been compiled from various chemical supplier catalogs and databases.
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | N/A |
| Synonym(s) | 4-(3-chloro-phenyl)-2,4-dioxo-butyric acid methyl ester | [1] |
| CAS Number | 501653-40-3 | [1][2][3] |
| Molecular Formula | C₁₁H₉ClO₄ | [2][3] |
| Molecular Weight | 240.64 g/mol | [2][3] |
| Physical Form | Powder | [2] |
| Purity | Typically ≥95% | [2] |
| InChI Key | UEZWIRYNFIAZNY-UHFFFAOYSA-N | [1][2][3] |
| Predicted XlogP | 2.1 | [3] |
Synthesis and Characterization
Proposed Synthesis Workflow
The proposed synthesis involves the condensation of methyl 3-chlorobenzoate with methyl pyruvate, a classic approach for the formation of β-dicarbonyl compounds.
Caption: Proposed Claisen condensation route for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a predictive guide. Researchers should optimize conditions based on laboratory observations.
Materials:
-
Methyl 3-chlorobenzoate
-
Methyl pyruvate
-
Sodium methoxide (NaOMe)
-
Toluene (anhydrous)
-
Hydrochloric acid (1M aqueous solution)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add a solution of methyl 3-chlorobenzoate (1.0 equivalent) and methyl pyruvate (1.1 equivalents) in anhydrous toluene dropwise to the sodium methoxide suspension.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully quench the reaction by the slow addition of 1M HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Predicted Spectroscopic Data for Characterization
For unambiguous identification, the following spectroscopic signatures are predicted for the title compound.
¹H NMR (predicted):
-
~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~7.0 ppm (s, 1H): Methylene protons (-CH₂-) adjacent to two carbonyl groups, likely existing in equilibrium with its enol tautomer, which would present a vinylic proton signal.
-
~7.4-8.0 ppm (m, 4H): Aromatic protons of the 3-chlorophenyl ring, exhibiting a complex multiplet pattern typical of a 1,3-disubstituted benzene ring.
¹³C NMR (predicted): The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state of the carbon.[4]
-
~53 ppm: Methyl ester carbon (-OC H₃).
-
~90-100 ppm: Methylene carbon (-C H₂-), or methine carbon in the enol form.
-
~127-135 ppm: Aromatic carbons.
-
~161 ppm: Ester carbonyl carbon (-C =O).
-
~185 ppm: α-Keto carbonyl carbon.
-
~195 ppm: Aryl ketone carbonyl carbon.
Infrared (IR) Spectroscopy (predicted):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1740 cm⁻¹: Ester C=O stretching.
-
~1685 cm⁻¹: Aryl ketone C=O stretching.
-
~1600, 1475 cm⁻¹: Aromatic C=C stretching.
-
~800-750 cm⁻¹: C-Cl stretching.
Applications in Drug Discovery and Development
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is a valuable building block for medicinal chemistry, primarily due to its capacity to serve as a precursor for various heterocyclic systems.[5] The 1,3-dicarbonyl motif allows for cyclocondensation reactions with a range of binucleophiles to generate five- and six-membered rings, which are prevalent scaffolds in many biologically active compounds.[6]
Synthetic Utility in Heterocycle Synthesis
The reactivity of the dicarbonyl system enables its use in multicomponent reactions to construct diverse molecular libraries. For instance, condensation with hydrazines can yield pyrazoles, while reaction with amidines can produce pyrimidines. These heterocyclic cores are known to be present in numerous approved drugs.
Caption: Synthetic utility of the title compound in generating diverse heterocyclic scaffolds.
The presence of the 3-chlorophenyl moiety is also significant. The chlorine atom can engage in halogen bonding and provides a handle for further functionalization via cross-coupling reactions. Moreover, the lipophilicity and electronic properties imparted by this group can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[7]
Safety and Handling
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
Recommended Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is a readily accessible and highly versatile chemical intermediate. Its bifunctional nature, coupled with the presence of a synthetically tractable chlorophenyl group, makes it an attractive starting material for the construction of complex heterocyclic molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential applications, thereby serving as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
References
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
-
(Accessed on: 2024-03-11)
Sources
- 1. methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate - CAS号 501653-40-3 - 摩熵化学 [molaid.com]
- 2. methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | 501653-40-3 [sigmaaldrich.com]
- 3. PubChemLite - Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (C11H9ClO4) [pubchemlite.lcsb.uni.lu]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. Molbank | Topical Collection : Heterocycle Reactions [mdpi.com]
- 7. researchgate.net [researchgate.net]
